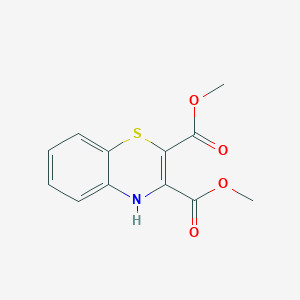
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple oxygen atoms and a tin atom within a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- typically involves the reaction of dioctyl tin oxide with a suitable precursor containing the desired ester and acid functionalities. The reaction is carried out under controlled conditions, often requiring the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of dioctyl tin oxide, followed by its reaction with the appropriate organic precursors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester and acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) compounds, while reduction could produce tin(II) derivatives. Substitution reactions can lead to a variety of ester and acid derivatives.
Scientific Research Applications
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to these materials.
Mechanism of Action
The mechanism of action of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21E)-
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9E)-9-octadecen-1-yl ester, (21Z)-
Uniqueness
The uniqueness of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- lies in its specific configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
68538-86-3 |
|---|---|
Molecular Formula |
C60H108O8Sn |
Molecular Weight |
1076.2 g/mol |
IUPAC Name |
4-O-[[4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-[(Z)-octadec-9-enyl] but-2-enedioate |
InChI |
InChI=1S/2C22H38O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18?;;; |
InChI Key |
KCSPFIQERARSIT-KCJKCCLDSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


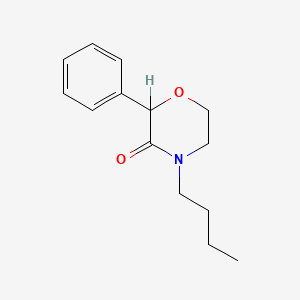
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
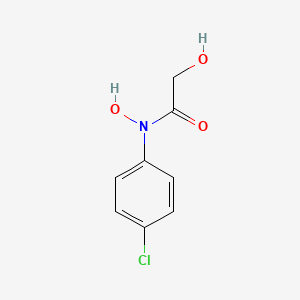


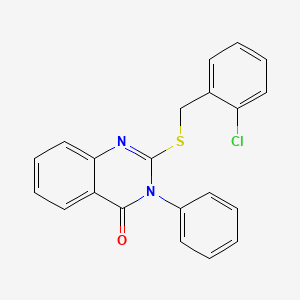
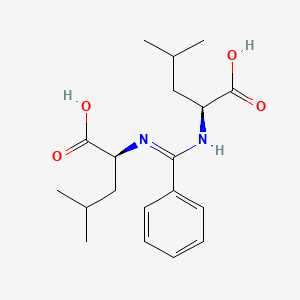

diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)


